1-Acetylpiperidine-2-carboxylic acid

Catalog No.
S2920757
CAS No.
35677-87-3
M.F
C8H13NO3
M. Wt
171.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylpiperidine-2-carboxylic acid

CAS Number

35677-87-3

Product Name

1-Acetylpiperidine-2-carboxylic acid

IUPAC Name

1-acetylpiperidine-2-carboxylic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.196

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)

InChI Key

JACZWLDAHFCGCC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCC1C(=O)O

solubility

not available

1-Acetylpiperidine-2-carboxylic acid (CAS 35677-87-3) is a non-proteinogenic, cyclic alpha-amino acid derivative. Functionally, it is the N-acetylated form of L-pipecolic acid, a six-membered ring homolog of proline. This N-acetylation is critical for its utility, as it protects the secondary amine, preventing unwanted reactivity and modifying its physical properties for better handling in organic synthesis. Its primary procurement value lies in its role as a structurally defined, chiral building block for creating peptidomimetics and complex pharmaceutical intermediates, notably as a precursor for certain Angiotensin-Converting Enzyme (ACE) inhibitors.

Substituting 1-Acetylpiperidine-2-carboxylic acid with seemingly close analogs introduces significant process and performance risks. Using the unprotected L-pipecolic acid creates handling and reactivity problems; its zwitterionic nature leads to poor solubility in common organic solvents, and the reactive secondary amine can cause undesired side reactions, complicating synthetic routes. Opting for an alternative N-protecting group, such as N-Boc, fundamentally alters the deprotection strategy, compromising workflows that rely on the acetyl group's stability to mild acids for orthogonal synthesis. Finally, replacing it with a positional isomer like 1-acetylpiperidine-4-carboxylic acid eliminates the crucial alpha-amino acid stereocenter, rendering it unsuitable for applications where specific 3D geometry is required for biological activity, such as in ACE inhibitors.

Enhanced Organic Processability: Superior Solubility Profile vs. Unprotected Pipecolic Acid

The N-acetylation of the piperidine nitrogen fundamentally changes the compound's physical properties compared to its parent amino acid, L-pipecolic acid. N-acetylation neutralizes the basic amine, preventing the formation of a zwitterion. This structural change significantly reduces polarity, rendering 1-Acetylpiperidine-2-carboxylic acid more soluble in a wider range of organic solvents (e.g., diethyl ether, dichloromethane) where the zwitterionic L-pipecolic acid is largely insoluble. This improved solubility is critical for homogeneous reaction conditions in non-aqueous media, simplifying process scale-up and improving reaction kinetics.

Evidence DimensionSolubility in Non-Polar Organic Solvents
Target Compound DataSoluble (due to non-zwitterionic, reduced polarity structure)
Comparator Or BaselineL-Pipecolic Acid: Insoluble (due to polar, zwitterionic structure)
Quantified DifferenceQualitatively significant increase in solubility, enabling use in a broader range of organic reaction systems.
ConditionsStandard organic synthesis solvents (e.g., ethers, halogenated hydrocarbons).

This solubility advantage allows for more efficient and scalable synthetic processes in standard organic solvents, avoiding the handling issues associated with poorly soluble zwitterionic starting materials.

Enables Orthogonal Synthesis Strategies Not Possible with N-Boc Analogs

The N-acetyl group is chemically robust and stable to the mild acidic conditions, such as trifluoroacetic acid (TFA), typically used to remove N-Boc (tert-butoxycarbonyl) protecting groups. This chemical stability is not a feature of the N-Boc analog (N-Boc-piperidine-2-carboxylic acid). This allows for an orthogonal protection strategy in multi-step synthesis. A chemist can selectively deprotect a Boc-protected amine elsewhere in a complex molecule while the N-acetyl group on the piperidine ring remains intact, preventing unwanted side reactions. This is a crucial feature for the planned synthesis of complex peptides or pharmaceutical targets with multiple amine functionalities.

Evidence DimensionProtecting Group Stability to Mild Acidolysis
Target Compound DataStable under standard TFA/DCM conditions used for Boc removal.
Comparator Or BaselineN-Boc-piperidine-2-carboxylic acid: Labile; cleaved under standard TFA/DCM conditions.
Quantified DifferenceBinary (Stable vs. Labile), enabling selective deprotection.
ConditionsTreatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Procurement of this compound is justified for complex syntheses requiring multiple, differentially-protected amines, as it enables selective deprotection steps that are impossible if an N-Boc analog is used.

Superior Performance as a Proline Substitute in Specific Peptidomimetic Inhibitors

In the design of enzyme inhibitors, the conformational constraint imposed by cyclic amino acids is critical. While proline (a 5-membered ring) is common, its homolog pipecolic acid (a 6-membered ring) can offer superior performance. A study on HIV proteinase inhibitors demonstrated this directly: a peptide substrate containing proline was readily cleaved by the enzyme. However, when proline was replaced with L-pipecolic acid, the resulting peptide was no longer a substrate and became an effective inhibitor with an IC50 value of approximately 1 µM. This demonstrates that the specific geometry of the six-membered ring can lead to a fundamentally different and more desirable biological outcome compared to the more common five-membered ring analog.

Evidence DimensionHIV-1/HIV-2 Proteinase Inhibition (IC50)
Target Compound DataPeptide with L-pipecolic acid core: ~1 µM
Comparator Or BaselinePeptide with L-proline core: Acted as a substrate (was cleaved), not an inhibitor.
Quantified DifferenceQualitative shift from enzyme substrate to potent inhibitor.
ConditionsIn vitro HIV-1 and HIV-2 proteinase assay.

For researchers designing peptidomimetics, this evidence shows that the pipecolic acid core is not just an alternative to proline but can be a performance-critical substitution that converts a non-functional molecule into a potent inhibitor.

Development of Conformationally-Defined Peptidomimetic Therapeutics

This compound is the right choice for projects aiming to improve upon proline-containing peptide leads. The evidence shows that substituting proline with a pipecolic acid scaffold can transform a mere substrate into a potent enzyme inhibitor, making this a critical building block for rational drug design programs targeting proteases or other enzymes with specific conformational requirements.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

In the synthesis of complex molecules with multiple amine groups, such as in the total synthesis of natural products or complex APIs, this reagent is essential. Its N-acetyl group is stable to conditions that remove acid-labile groups like Boc, enabling selective deprotections and minimizing side reactions, thereby improving overall yield and purity.

Homogeneous-Phase Reactions in Non-Aqueous Media

For synthetic transformations that require solubility in standard organic solvents like THF, DCM, or ethers, 1-Acetylpiperidine-2-carboxylic acid is a superior choice over unprotected pipecolic acid. Its enhanced solubility prevents process complications associated with heterogeneous slurries, leading to more reproducible reaction outcomes and simpler workups.

XLogP3

-0.3

Dates

Last modified: 08-17-2023

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